Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) delivers orthogonal reactivity for complex synthesis: reduce the nitro to an amine, alkylate/acylate the phenol, or hydrolyze the methyl ester. With 54.6-fold greater anti-biofilm potency (IC50 2.29 µM) versus close analogs and validated patent use in CBL-B inhibitor preparation, this 98% purity building block accelerates medicinal chemistry and agrochemical R&D. Its optimized LogP (2.4) and TPSA (92.4 Ų) ensure straightforward purification and handling in standard workflows.

Molecular Formula C8H6ClNO5
Molecular Weight 231.59 g/mol
CAS No. 40256-81-3
Cat. No. B3135627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-hydroxy-5-nitrobenzoate
CAS40256-81-3
Molecular FormulaC8H6ClNO5
Molecular Weight231.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
InChIKeyAXSBTIAHZUQRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (40256-81-3): A Critical Intermediate for Precision Organic Synthesis and Bioactive Molecule Construction


Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) is a polysubstituted aromatic ester that functions as a versatile synthetic intermediate [1]. Characterized by a 3-chloro-4-hydroxy-5-nitro substitution pattern on a benzoate core (molecular formula C8H6ClNO5, exact mass 230.993 g/mol ), it offers orthogonal reactivity: the nitro group can be reduced to an amine, the phenol provides a site for alkylation/acylation, and the methyl ester enables hydrolysis or amidation . Its predicted physicochemical profile—XLogP3 of 2.4, topological polar surface area of 92.4 Ų, and predicted pKa of 3.69—renders it suitable for constructing complex pharmaceutical and agrochemical frameworks [2].

Why Methyl 3-chloro-4-hydroxy-5-nitrobenzoate Cannot Be Substituted by Analogous Nitrobenzoates


Substituting methyl 3-chloro-4-hydroxy-5-nitrobenzoate with other nitrobenzoates—such as methyl 3-nitro-4-hydroxybenzoate, methyl 3-chloro-4-hydroxybenzoate, or even the free acid 3-chloro-4-hydroxy-5-nitrobenzoic acid—introduces unacceptable variability in critical performance metrics. Structural variations among analogs can alter reactivity, biological activity, and physicochemical properties by orders of magnitude. For instance, the presence of the chloro substituent is essential for certain pharmacophores, while the methyl ester enhances membrane permeability compared to the free acid [1]. Even subtle modifications, such as changing the substitution pattern from 3-chloro-4-hydroxy-5-nitro to 3-nitro-4-hydroxy, can completely ablate or dramatically shift biological activity [2]. The following quantitative evidence underscores why only the specific 3-chloro-4-hydroxy-5-nitrobenzoate methyl ester meets the exacting requirements for research and industrial applications.

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: Quantitative Differentiation Against Analogs


Superior Anti-Biofilm Activity of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate Against Enterococcus faecalis Compared to a Chlorinated Analog

In a head-to-head comparison under identical assay conditions, methyl 3-chloro-4-hydroxy-5-nitrobenzoate demonstrated 54.6-fold more potent inhibition of Enterococcus faecalis biofilm formation relative to a structurally related analog (BDBM50497186, a chlorinated arylidene derivative) [1]. The target compound exhibited an IC50 of 2.29 µM, whereas the comparator required a substantially higher concentration (125 µM) to achieve equivalent inhibition [1][2]. This assay employed crystal violet staining to quantify biofilm biomass after 20 hours of exposure [1][2].

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

High Potency Carboxylesterase Inhibition by Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: Sub-Micromolar IC50 Demonstrates Significant Biological Activity

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate exhibits sub-micromolar inhibition of porcine liver carboxylesterase, with a reported IC50 of 473 nM (0.473 µM) using p-nitrophenyl acetate as substrate [1]. While no direct comparator data exists for other nitrobenzoates in this specific assay, this value places the compound firmly within the range of bioactive small molecules. In contrast, the free acid analog, 3-chloro-4-hydroxy-5-nitrobenzoic acid, is primarily described as an inert intermediate with no such quantitative enzyme inhibition data reported . The esterification is crucial for this biological activity, as the ester bond is the site of enzymatic hydrolysis [1].

Carboxylesterase Inhibition Prodrug Activation Enzyme Assay

Validated Synthetic Utility as a CBL-B Inhibitor Intermediate with Quantified Yield

In a 2024 patent application (WO2024081311A1) for CBL-B modulators, methyl 3-chloro-4-hydroxy-5-nitrobenzoate was employed as a key synthetic intermediate to generate methyl 3-amino-5-chloro-4-hydroxybenzoate via nitro group reduction [1]. The reduction, using iron powder and ammonium chloride in ethanol, proceeded with a defined yield of 36% [1][2]. While this yield is modest, the patent explicitly demonstrates the compound's utility in constructing the target pharmacophore. Alternative routes using the free acid would require an additional esterification step, increasing step count and reducing overall efficiency [3].

CBL-B Inhibitors Immuno-Oncology Synthetic Intermediates

Optimized Lipophilicity and Hydrogen Bonding Profile for Cellular Permeability

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate possesses a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 92.4 Ų [1]. These values fall within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų) [2]. In contrast, the free acid analog (3-chloro-4-hydroxy-5-nitrobenzoic acid) has a significantly lower predicted LogP (approximately 1.5) and a higher TPSA due to the carboxylic acid group, which would reduce passive membrane permeability . Similarly, methyl 3-chloro-4-hydroxybenzoate, lacking the nitro group, exhibits a different polarity profile that may not adequately engage biological targets requiring a nitroaromatic moiety [3].

Lipophilicity Drug-Likeness Physicochemical Properties

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (40256-81-3): Primary Application Scenarios Based on Verified Evidence


Antimicrobial Biofilm Research and Lead Optimization

Procure methyl 3-chloro-4-hydroxy-5-nitrobenzoate to study and optimize anti-biofilm agents targeting Enterococcus faecalis. Its 54.6-fold greater potency (IC50 2.29 µM) against biofilm formation compared to a close structural analog [1][2] makes it a compelling scaffold for developing novel antimicrobials against biofilm-associated infections. The compound's sub-micromolar carboxylesterase inhibition (IC50 473 nM) [3] further suggests potential for prodrug design and modulation of esterase-dependent pathways.

Synthesis of CBL-B Inhibitors for Immuno-Oncology

Utilize methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a validated synthetic intermediate in the preparation of CBL-B inhibitors, as demonstrated in recent patent literature [4]. The nitro group can be selectively reduced to an amine (36% yield under mild conditions) [5], providing a key functional handle for constructing advanced intermediates. This proven synthetic route reduces development risk compared to exploring unvalidated alternatives.

Construction of Polyfunctional Aromatic Scaffolds via Orthogonal Reactivity

Employ methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a privileged building block for assembling complex molecules. Its three distinct functional groups—a reducible nitro group, an acylable/alkylable phenol, and a hydrolysable methyl ester—enable sequential, chemoselective transformations . The optimized lipophilicity (XLogP3 2.4) and moderate polar surface area (92.4 Ų) [6] facilitate purification and handling in standard organic synthesis workflows.

Medicinal Chemistry Probe Development for Enzyme Inhibition

Incorporate methyl 3-chloro-4-hydroxy-5-nitrobenzoate into medicinal chemistry campaigns aimed at discovering novel carboxylesterase or nitroreductase inhibitors. The established IC50 of 473 nM against porcine liver carboxylesterase [3] provides a baseline activity profile. The compound's physicochemical properties (LogP 2.4, TPSA 92.4 Ų) [6] align with drug-like space, facilitating further optimization of potency and pharmacokinetic parameters.

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